N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-10-4-6-13(7-5-10)24(21,22)9-8-14(20)18-16-17-11(2)15(23-16)12(3)19/h4-7H,8-9H2,1-3H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGHWKWSSTULNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=C(S2)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The resulting thiazole ring is then functionalized with acetyl and methyl groups through acetylation and methylation reactions, respectively. Finally, the tosyl group is introduced via tosylation of the propanamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. Advanced purification techniques, such as column chromatography or crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-Cancer Activity
N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide has shown promising anti-cancer properties in various studies. In vitro evaluations indicate significant anti-proliferative effects against several cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| K562 | 0.045 | Apoptosis induction |
| Bel7402 | 0.035 | Cell cycle arrest |
| A549 | 0.050 | Inhibition of proliferation |
| Jurkat | 0.040 | Induction of apoptosis |
These findings suggest that the compound could serve as a lead for developing new anti-cancer therapies, potentially inducing apoptosis and inhibiting cell proliferation.
Acetylcholinesterase Inhibition
The compound also exhibits potential as an acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's disease. By inhibiting this enzyme, this compound may enhance acetylcholine levels in the brain, potentially improving cognitive functions.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications to the thiazole and tosyl groups significantly influence biological activity:
- Thiazole Substituents : Electron-withdrawing groups enhance potency.
- Tosyl Group Variations : Alterations affect solubility and bioavailability.
- Acetyl Group Modifications : Changes can improve interactions with target enzymes.
This understanding can guide further development of derivatives with enhanced therapeutic profiles.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vivo Studies : Animal models have demonstrated significant tumor reduction when treated with this compound, supporting its application in oncology.
- Combination Therapies : Preliminary research indicates that combining this compound with other chemotherapeutic agents may enhance efficacy and reduce resistance in cancer cells.
Mechanism of Action
The mechanism by which N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide exerts its effects involves interactions with specific molecular targets and pathways. The acetyl and tosyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide and its analogs:



*Molecular weights estimated based on molecular formulas where exact data are unavailable.
Key Observations:
- Heterocyclic Core: The target compound’s thiazole core differs from thiazolidinones (NAT-1, NAT-2) and benzoimidazoles (BBAC), which may alter electronic properties and biological target interactions .
- Functional Groups: The tosyl group in the target compound is absent in analogs like NAT-1 and MOP.
- Molecular Weight : The target compound (~366.5 g/mol) is lighter than BBAC (~523.6 g/mol) but heavier than NAT-1 (~357.4 g/mol), suggesting intermediate bioavailability and membrane permeability.
Pharmacological and Physicochemical Properties
- Solubility : The tosyl group in the target compound likely improves aqueous solubility compared to the nitrile-containing analog in . However, trifluoromethyl groups in MOP () may confer higher lipophilicity, favoring blood-brain barrier penetration .
- Reactivity: The acetyl and tosyl groups in the target compound could make it susceptible to hydrolysis or nucleophilic substitution, whereas the thiazolidinone ring in NAT-1 is more stable under physiological conditions .
- Biological Activity: Thiazole derivatives often exhibit antimicrobial activity.
Biological Activity
N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological significance, particularly in drug design. The structural formula can be represented as follows:
Antioxidant Activity
Research has shown that thiazole derivatives exhibit significant antioxidant properties. In a study evaluating various thiazole compounds, including those similar to this compound, the antioxidant activity was assessed using several methods:
- DPPH Scavenging Assay
- Hydroxyl Radical Scavenging Assay
- Nitric Oxide Scavenging Assay
- Superoxide Radical Scavenging Assay
The results indicated that compounds with electron-donating substituents demonstrated enhanced radical scavenging capabilities. For instance, specific derivatives showed significant inhibition of free radicals with IC50 values in the micromolar range, suggesting potential therapeutic applications in oxidative stress-related conditions .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. In a recent study, modifications to thiazole structures led to compounds that inhibited prostate cancer cells with IC50 values ranging from 0.7 to 1.0 µM .
Case Study: Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the thiazole ring significantly influenced the cytotoxicity of the compounds. For example, the introduction of bulky aromatic groups improved the antiproliferative activity against melanoma and prostate cancer cells .
Enzyme Inhibition
Another critical area of investigation is the enzyme inhibition potential of this compound. Thiazole derivatives have been shown to inhibit key enzymes involved in inflammatory processes, such as arachidonate 5-lipoxygenase (5-LOX), which is implicated in leukotriene synthesis and inflammation .
The inhibition mechanism often involves competitive binding to the active site of the enzyme, leading to reduced leukotriene production. This suggests potential applications for thiazole derivatives in managing inflammatory diseases.
Summary of Biological Activities
| Biological Activity | Method/Assay Used | Key Findings |
|---|---|---|
| Antioxidant | DPPH, Hydroxyl Radical Scavenging | Significant radical scavenging activity |
| Anticancer | Cell Viability Assays | IC50 values between 0.7 to 1.0 µM against prostate cancer cells |
| Enzyme Inhibition | Enzyme Activity Assays | Inhibition of arachidonate 5-lipoxygenase |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide?
- Methodological Answer : The compound can be synthesized via acylation of the thiazole amine precursor. For example, analogous compounds like N-(5-acetyl-4-methylthiazol-2-yl)pivalamide are synthesized by reacting thiazole amines with acyl chlorides (e.g., pivaloyl chloride) in the presence of triethylamine as a base. Reaction conditions typically involve refluxing in solvents like dioxane or pyridine, followed by purification via recrystallization or chromatography . Similar protocols can be adapted for the tosylpropanamide derivative by substituting pivaloyl chloride with tosylpropanoyl chloride.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using chemical shifts specific to the thiazole ring (e.g., δ ~2.5 ppm for acetyl methyl, δ ~6–8 ppm for aromatic protons) and sulfonyl groups (δ ~7–8 ppm for tosyl aromatic protons) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and sulfonamide (S=O) vibrations (~1150–1350 cm⁻¹) .
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S percentages) .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer : Use HPLC with a C18 column and UV detection at 254 nm for quantification. For structural confirmation, X-ray crystallography (if crystalline) or high-resolution mass spectrometry (HRMS) can validate molecular mass and fragmentation patterns. Cross-reference with published analogs (e.g., nitazoxanide derivatives) to identify characteristic spectral features .
Advanced Research Questions
Q. How can structural discrepancies between computational models and experimental X-ray data be resolved?
- Methodological Answer :
- Perform periodic DFT optimization to refine molecular geometries from X-ray data, accounting for intermolecular interactions (e.g., hydrogen bonds, π-stacking). For example, highlights discrepancies between molecular mechanics (MM) and X-ray wavefunction refinement (XWR) for thiazole derivatives. Use software like SHELXL for crystallographic refinement and Gaussian or VASP for energy calculations .
- Validate using Hirshfeld surface analysis to map intermolecular contacts and compare with DFT-predicted interaction energies .
Q. What strategies optimize the biological activity of thiazole-derived sulfonamides like this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the tosyl group (e.g., introduce electron-withdrawing substituents) to enhance binding to target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), as seen in nitazoxanide derivatives .
- Bioisosteric Replacement : Replace the acetyl group with bioisosteres (e.g., trifluoroacetyl) to improve metabolic stability, guided by in vitro assays (e.g., CYP450 inhibition) .
Q. How can researchers address contradictions in solubility data across studies?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy. For example, analogs like 3-(thiazol-2-yl)propanoic acid show pH-dependent solubility due to ionizable carboxyl groups .
- Co-solvency Studies : Use surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility for in vivo assays .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like CFTR (cystic fibrosis transmembrane conductance regulator), referencing studies on pyrazolylthiazole correctors .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds with residues like Phe508 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
